molecular formula C14H9IN4O2 B2556050 2-iodo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887868-17-9

2-iodo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2556050
CAS No.: 887868-17-9
M. Wt: 392.156
InChI Key: QUWZNVPMXZZSPT-UHFFFAOYSA-N
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Description

2-Iodo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a benzamide moiety with a 2-iodo substituent. The 1,3,4-oxadiazole scaffold is well-documented for its role in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme-inhibitory applications . The incorporation of iodine at the benzamide position may enhance molecular interactions (e.g., halogen bonding) and improve metabolic stability, while the pyridinyl group could contribute to π-π stacking or hydrogen bonding with biological targets.

Properties

IUPAC Name

2-iodo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN4O2/c15-11-4-2-1-3-10(11)12(20)17-14-19-18-13(21-14)9-5-7-16-8-6-9/h1-8H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWZNVPMXZZSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Iodination: The final step involves the iodination of the benzamide core, which can be achieved using iodine or an iodine-containing reagent under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the oxadiazole ring or the benzamide moiety.

    Coupling Reactions: The pyridinyl and oxadiazole groups can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

2-iodo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-iodo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the structural, physicochemical, and biological properties of 2-iodo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide with analogous 1,3,4-oxadiazole derivatives reported in recent literature.

Table 1: Structural and Functional Comparison

Compound Name R1 (Benzamide Substituent) R2 (Oxadiazole Substituent) Key Biological Activity Log P Molecular Weight (g/mol) Reference
This compound 2-Iodo Pyridin-4-yl Not reported (structural focus) N/A ~414.2 -
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-Sulfamoyl 4-Methoxyphenylmethyl Antifungal (C. albicans) N/A ~549.6
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 4-Sulfamoyl Furan-2-yl Antifungal (C. albicans) N/A ~503.6
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 4-Chloro Thioxo-4,5-dihydro Structural study (no bioactivity reported) N/A ~365.9
Compound 3 (N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide) None 2-Bromophenyl Compliant with Lipinski’s rules (log P <5) <5.0 ~386.2
Compound 4 (2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide) 2,4-Dichloro p-Tolyl Non-compliant with Lipinski’s rules (log P >5) >5.0 ~582.8

Key Findings

Structural Variations and Bioactivity LMM5 and LMM11: These sulfamoyl-substituted analogs exhibit antifungal activity against C. albicans, likely through thioredoxin reductase inhibition . The sulfamoyl group may enhance target binding via hydrogen bonding or electrostatic interactions, whereas the 2-iodo substituent in the target compound could favor halogen bonding with hydrophobic enzyme pockets. Compound 3 and 4: Lipinski’s rule compliance (log P <5 for Compound 3 vs. >5 for Compound 4) highlights the importance of substituent choice in drug-likeness.

Electronic and Steric Effects The pyridin-4-yl group in the target compound introduces a rigid, planar structure conducive to π-π stacking, contrasting with the flexible furan-2-yl group in LMM11 or the bulky p-tolyl group in Compound 4.

Halogen Substitution Trends

  • Iodine (target compound) and bromine (Compound 3) are both halogens but differ in size and polarizability. Iodine’s larger atomic radius may improve binding affinity through stronger halogen bonds but could also increase steric hindrance.

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